molecular formula C13H13NOS B6414975 2-(4-Ethylthiophenyl)-5-hydroxypyridine CAS No. 1262010-79-6

2-(4-Ethylthiophenyl)-5-hydroxypyridine

Cat. No.: B6414975
CAS No.: 1262010-79-6
M. Wt: 231.32 g/mol
InChI Key: KEANHSJMFSRBIK-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) and Thiophene (B33073) Scaffolds in Contemporary Organic Synthesis

Pyridine and thiophene are fundamental heterocyclic scaffolds that feature prominently in a vast array of natural products, pharmaceuticals, and functional materials.

The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a crucial structural unit in organic chemistry. nih.gov Its basicity, stability, and ability to form hydrogen bonds make it a versatile component in synthesis. nih.gov Pyridine derivatives are integral to numerous bioactive compounds and are widely applied in drug design. nih.gov The development of new synthetic methodologies for the direct functionalization of pyridine rings remains an active area of research, driven by the need for novel molecules with specific biological or material properties. nih.gov

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle. Like pyridine, thiophene and its derivatives are key building blocks in the synthesis of a wide range of compounds. nih.gov Thiophene-based structures are found in many pharmaceuticals and are explored for their electronic and optical properties, leading to applications in materials science. mdpi.comrsc.org The synthesis of molecules that incorporate both pyridine and thiophene rings is a strategy used to create novel hybrid compounds with potentially unique chemical and biological activities. imist.maresearchgate.net

ScaffoldBasic StructureKey Features
Pyridine A six-membered aromatic ring with one nitrogen atom.Basic, stable, water-soluble, forms hydrogen bonds. nih.gov
Thiophene A five-membered aromatic ring with one sulfur atom.Found in cytotoxic agents, used in materials science. nih.govmdpi.com

Significance of Hydroxypyridine Derivatives in Modern Chemical Research

Hydroxypyridines, which are pyridine rings substituted with one or more hydroxyl (-OH) groups, are of significant interest in chemical research. They can exist in tautomeric forms, most commonly as a pyridinol or a pyridone. For instance, 2-hydroxypyridine (B17775) exists in equilibrium with its tautomer, 2-pyridone. chemicalbook.comchemspider.com This tautomerism is a critical feature that influences their chemical reactivity and biological function.

These compounds are widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals. guidechem.com A particularly important property of certain hydroxypyridine derivatives, such as 3-hydroxy-4-pyridones, is their ability to act as potent bidentate chelating agents for various metal ions. nih.gov This chelating ability is exploited in the design of drugs for conditions involving metal overload and as a strategy for inhibiting metalloenzymes. theopenscholar.com The hydroxyl group provides a site for further functionalization, allowing for the synthesis of a diverse library of substituted pyridines for various research applications. mdpi.comtheopenscholar.com

Derivative ClassKey Structural FeatureSignificance in Research
2-Hydroxypyridines -OH group at the C2 position.Exhibits pyridinol-pyridone tautomerism; used in peptide synthesis and as a catalyst. chemicalbook.com
3-Hydroxypyridines -OH group at the C3 position.Found in natural products; derivatives possess various therapeutic properties.
4-Hydroxypyridines -OH group at the C4 position.Important intermediates in the synthesis of active substances for medicinal and agricultural use.

Structural Context and Nomenclatural Considerations for 2-(4-Ethylthiophenyl)-5-hydroxypyridine

The compound This compound has a precise and informative chemical structure and name. A systematic analysis of its nomenclature reveals its constituent functional groups and their arrangement.

Pyridine : This is the core heterocyclic structure, a six-membered ring containing one nitrogen atom.

5-hydroxy : A hydroxyl group (-OH) is attached to the 5th carbon atom of the pyridine ring. Based on IUPAC numbering, the nitrogen atom is position 1, and numbering proceeds around the ring.

2-(4-Ethylthiophenyl) : This describes a larger substituent group attached to the 2nd carbon atom of the pyridine ring.

Phenyl : A benzene (B151609) ring is attached to the pyridine ring.

4-Ethylthio : An ethylthio group (-SCH₂CH₃) is attached to the 4th carbon of the phenyl ring.

Therefore, the molecule consists of a central 5-hydroxypyridine unit, which is connected at its second position to a phenyl ring. This phenyl ring, in turn, is substituted at its para-position with an ethylthio group. This specific arrangement of aromatic and heteroaromatic rings, linked by a carbon-carbon bond and functionalized with both a hydroxyl and an ethylthio group, defines its unique chemical character and potential for further synthetic modification or study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-ethylsulfanylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-16-12-6-3-10(4-7-12)13-8-5-11(15)9-14-13/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEANHSJMFSRBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Ethylthiophenyl 5 Hydroxypyridine and Analogous Heterocyclic Systems

Strategic Approaches to Pyridine (B92270) Ring Construction with Hydroxyl Functionality

The creation of a pyridine ring bearing a hydroxyl group is a foundational step in the synthesis of the target molecule. Various strategies have been developed to achieve this, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Hetero-Diels-Alder Reactions in Hydroxypyridine Synthesis

The hetero-Diels-Alder reaction offers a powerful and modular approach for the de novo construction of the pyridine ring. acs.orgacs.org This cycloaddition strategy typically involves the reaction of a 1-azadiene with an alkyne, leading to a diverse range of substituted pyridines. acs.orgacs.orgcapes.gov.br

One notable example is the reaction between silylated enol oximes and alkynes bearing electron-withdrawing groups, which has been shown to produce 2,5,6-trisubstituted 3-hydroxypyridines in high yields. acs.orgacs.orgcapes.gov.br The reaction proceeds through a [4+2] cycloaddition, followed by the elimination of a leaving group from the nitrogen atom to afford the aromatic pyridine ring. acs.orgacs.org The regioselectivity of this reaction is often excellent, particularly with monosubstituted alkynyl ketones, which predominantly yield the 6-isomer. acs.orgcapes.gov.br

Another variation of the hetero-Diels-Alder approach involves the use of 5-alkoxyoxazoles as the diene component. rsc.org These reactions, often catalyzed by Lewis acids such as Nd(OTf)₃, can be performed at room temperature and tolerate a variety of functional groups, providing a straightforward route to polysubstituted 3-hydroxypyridines. rsc.org

Cyclization Reactions Involving Modified Pyridine Precursors

Cyclization reactions of appropriately functionalized acyclic precursors provide another versatile route to hydroxypyridines. These methods often involve the formation of a key intermediate that undergoes intramolecular cyclization to form the pyridine ring.

For instance, β-ketoenamides can be cyclized to form 4-hydroxypyridine (B47283) derivatives. nih.gov This process is often promoted by a mixture of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and Hünig's base. nih.gov The resulting hydroxypyridines can be further functionalized.

The Bönnemann cyclization, a modification of the Reppe synthesis, involves the trimerization of a nitrile and two parts of an acetylene (B1199291) to form a pyridine. wikipedia.org This reaction can be activated by heat or light and can produce a variety of pyridine derivatives. wikipedia.org

Another approach involves the reaction of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium (B1175870) acetate (B1210297) in acetic acid to yield pyridones. urfu.ru These pyridones can then be debenzylated to afford the desired 3-hydroxy-4-pyridones. urfu.ru

Demethylation and Deprotection Strategies for Hydroxypyridine Formation

In many synthetic routes, the hydroxyl group on the pyridine ring is initially protected to prevent unwanted side reactions. The final step in these syntheses is the removal of the protecting group to unveil the desired hydroxypyridine.

A common protecting group for the hydroxyl function is the benzyl (B1604629) group. Deprotection, or debenzylation, can be achieved under various conditions. For example, treatment with TMSI generated in situ from TMSCl and NaI in anhydrous acetonitrile (B52724) is an effective method for debenzylating 5-aroyl-2-aryl-3-(benzyloxy)pyridin-4(1H)-ones to yield the corresponding 3-hydroxy-4-pyridones. urfu.ru

In the synthesis of the antibiotic nosiheptide, a mild deprotection strategy for the 3-hydroxypyridine (B118123) core was a key feature. researchgate.net The use of TMS/TES groups as protecting groups is also advantageous as they are often lost during aqueous workup, thus simplifying the synthetic sequence. acs.org

A patent describes a synthesis of 2-amino-5-hydroxypyridine (B112774) starting from 2-amino-5-bromo(iodo)pyridine. google.com This method involves protection of the amino group, substitution of the halogen with a benzyloxy group, and finally, simultaneous deprotection of both the amino and hydroxyl groups. google.com

Methodologies for Thiophenyl Moiety Incorporation onto Pyridine Scaffolds

The introduction of the thiophenyl group onto the pyridine ring is another critical transformation. This can be accomplished through various methods, with cross-coupling reactions being particularly prominent.

Cross-Coupling Methodologies for Aryl-Thiophenyl Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used to form carbon-sulfur bonds. The Suzuki-Miyaura coupling, for instance, can be employed to couple aryl halides with thiopheneboronic acids. acs.org An efficient protocol for this reaction utilizes aqueous n-butanol as the solvent and achieves high yields with low catalyst loading. acs.org

Visible light-initiated cross-coupling reactions have also emerged as a green and efficient method for synthesizing aryl thioethers. rsc.org One such method uses a Pd/ZnIn₂S₄ nanocomposite as a bifunctional catalyst for the coupling of thiophenols with aryl halides. rsc.org

The Suzuki coupling has also been utilized in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from the corresponding 5-bromo derivative and various arylboronic acids or pinacol (B44631) esters. mdpi.com

Direct Substitution and Derivatization Routes on Pyridine and Thiophene (B33073) Rings

Direct functionalization of the pyridine or thiophene ring provides an alternative to cross-coupling reactions for introducing the thiophenyl moiety.

Direct C-H arylation of thiophene rings is a powerful tool for forming C-C bonds. mdpi.com Palladium-catalyzed direct arylation can be used to functionalize the C2 and C3 positions of the thiophene ring in thienopyridines, thienopyrimidines, and thienopyrazines. mdpi.com

Nucleophilic substitution reactions on the pyridine ring can also be employed. For instance, the Chichibabin reaction allows for the amination of the pyridine ring at the 2-position. wikipedia.orgabertay.ac.uk While this reaction introduces an amino group, similar principles of nucleophilic substitution can be applied to introduce other functionalities.

Furthermore, direct bromination of pyridine N-oxide in fuming sulfuric acid can lead to the formation of the 3-bromo derivative, which can then serve as a handle for further functionalization, potentially including the introduction of a thiophenyl group through a subsequent coupling reaction. abertay.ac.uk

Compound Names

Multicomponent Reaction Strategies for Pyridine-Thiophene Hybrid Structures

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular architectures, including pyridine-thiophene hybrids. bohrium.com These reactions involve the combination of three or more starting materials in a single pot to form a final product that incorporates portions of all the initial reactants. bohrium.comrasayanjournal.co.in This strategy is particularly valuable in medicinal chemistry and materials science for generating libraries of structurally diverse compounds for screening. imist.ma

Several MCRs have been developed for the synthesis of substituted pyridines and thiophenes. For instance, a one-pot sequential MCR involving aromatic aldehydes, acyclic or cyclic ketones, malononitrile (B47326), and ammonium acetate has been shown to produce pyridine derivatives in good to excellent yields. researchgate.net Another approach involves the reaction of 2-acetylthiophene (B1664040) with aromatic aldehydes and either malononitrile or ethyl cyanoacetate (B8463686) to yield pyridine derivatives. researchgate.net The use of MCRs offers a straightforward and convenient route to biologically active pyridine derivatives in an environmentally friendly manner. researchgate.net

A notable example is the synthesis of pyridine-thiophene clubbed pyrimidine (B1678525) hybrids. imist.ma In one study, a series of these hybrids was synthesized through a multicomponent approach, and their structures were confirmed using various spectroscopic techniques. imist.ma The yields of these reactions ranged from 60% to 85%, with reaction times varying between 3 and 6 hours. imist.ma This highlights the utility of MCRs in efficiently generating complex heterocyclic systems.

Interactive Table 1: Synthesis of Pyridine-Thiophene Clubbed Pyrimidine Derivatives (8a-j) imist.ma

Compound CodeR GroupYield (%)Reaction Time (hr)
8a2-Cl813-4
8b2-CH3765-6
8c2-NO2694-5
8d3-Br724-5

Optimization Studies and Green Chemistry Principles in Synthetic Pathways

The optimization of synthetic routes for compounds like 2-(4-Ethylthiophenyl)-5-hydroxypyridine is crucial for improving efficiency, reducing waste, and ensuring economic viability. This involves a systematic investigation of reaction parameters such as temperature, solvent, catalyst, and reaction time. Green chemistry principles are increasingly being integrated into these optimization studies to develop more sustainable and environmentally benign synthetic processes. researchgate.net

Key green chemistry principles applicable to the synthesis of heterocyclic compounds include:

Waste Prevention: Designing syntheses to minimize the generation of waste. greenchemistry-toolkit.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Use of Safer Solvents and Auxiliaries: Employing solvents that are less toxic and environmentally harmful, with a preference for water or solvent-free conditions. jddhs.commdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jddhs.com

Use of Catalysis: Utilizing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. mdpi.com

Several metrics have been developed to quantify the "greenness" of a chemical process. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor). nih.gov RME is a comprehensive metric that considers reaction yield, atom economy, and the stoichiometric factor, accounting for excess reagents. nih.gov The E-factor is simply the ratio of the mass of waste to the mass of the product. africanjournalofbiomedicalresearch.com

Recent advancements in green synthetic methodologies for heterocyclic compounds include the use of microwave-assisted synthesis, ultrasound, and solid-phase synthesis. africanjournalofbiomedicalresearch.comeresearchco.com These techniques can lead to shorter reaction times, higher yields, and reduced energy usage. rasayanjournal.co.in For example, microwave irradiation has been successfully used in the multicomponent synthesis of pyridine derivatives, often resulting in improved yields and reduced reaction times compared to conventional heating. researchgate.net The use of recyclable catalysts, such as p-sulfonic acid calix nih.govarene, has also been explored to further enhance the sustainability of these synthetic routes. researchgate.net

Interactive Table 2: Comparison of Green Chemistry Metrics for Different Synthetic Approaches

MetricConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time Often longer (hours to days)Significantly shorter (minutes) rasayanjournal.co.in
Energy Consumption Higher due to prolonged heating jddhs.comLower due to shorter reaction times jddhs.com
Solvent Usage Often requires large volumes of organic solvents mdpi.comCan often be performed with less solvent or in solvent-free conditions mdpi.com
Yield Variable, can be lowerOften higher rasayanjournal.co.in
E-Factor Generally higherGenerally lower africanjournalofbiomedicalresearch.com

Advanced Spectroscopic and Structural Characterization of 2 4 Ethylthiophenyl 5 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon atom in the molecule and confirm the connectivity between its constituent parts.

The ¹H NMR spectrum provides information about the chemical environment of each proton, its proximity to other protons, and the number of protons of a particular type. For 2-(4-ethylthiophenyl)-5-hydroxypyridine, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the ethyl side chain. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.

The substitution pattern on both aromatic rings leads to predictable splitting patterns. The protons on the ethylthiophenyl ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The three protons on the hydroxypyridine ring exhibit more complex splitting due to their relative positions. Coupling constants (J-values), which measure the interaction between neighboring protons, are crucial for assigning these signals. libretexts.orgyoutube.com For example, ortho-coupling on an aromatic ring is typically larger (7-9 Hz) than meta-coupling (2-3 Hz). organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OH 9.0 - 10.0 Broad Singlet N/A
Pyridine H-6 8.0 - 8.2 Doublet ~2.5 Hz (meta)
Pyridine H-4 7.2 - 7.4 Doublet of Doublets ~8.5 Hz (ortho), ~2.5 Hz (meta)
Pyridine H-3 7.0 - 7.2 Doublet ~8.5 Hz (ortho)
Phenyl H-2', H-6' 7.6 - 7.8 Doublet ~8.5 Hz
Phenyl H-3', H-5' 7.3 - 7.5 Doublet ~8.5 Hz
-SCH₂CH₃ 2.9 - 3.1 Quartet ~7.4 Hz

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their electronic environment. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The spectrum for this compound would display signals for the five carbons of the pyridine ring, the six carbons of the phenyl ring, and the two carbons of the ethyl group. The chemical shifts are influenced by the attached atoms and functional groups. For instance, carbons bonded to electronegative atoms like oxygen and nitrogen (C-5 and C-2 of the pyridine ring) are deshielded and appear at higher chemical shifts (downfield). bas.bg Carbons of the ethyl group are shielded and appear at lower chemical shifts (upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine C-2 155 - 160
Pyridine C-5 150 - 155
Pyridine C-6 140 - 145
Pyridine C-3 125 - 130
Pyridine C-4 120 - 125
Phenyl C-1' 135 - 140
Phenyl C-4' 130 - 135
Phenyl C-2', C-6' 128 - 132
Phenyl C-3', C-5' 126 - 130
-SCH₂CH₃ 25 - 30

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular puzzle. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.com It would show cross-peaks connecting H-3 with H-4 on the pyridine ring, and the -CH₂- protons with the -CH₃ protons of the ethyl group. This confirms the proton-proton proximities within individual fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comyoutube.com Each CH, CH₂, and CH₃ group produces a cross-peak, allowing for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal identified as H-6 would show a correlation to the C-6 carbon signal in the HSQC spectrum.

A correlation between the H-6 proton of the pyridine ring and the C-1' carbon of the phenyl ring, providing unequivocal evidence of the bond connecting the two rings.

Correlations from the methylene (B1212753) (-CH₂-) protons of the ethyl group to the C-4' carbon of the phenyl ring, confirming the attachment point of the ethylthio group.

Correlations between the H-4 proton and carbons C-2, C-5, and C-6, helping to solidify the assignments within the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for identifying the types of bonds present in a molecule.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the 3200-3500 cm⁻¹ region would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ is the fingerprint region for aromatic rings, containing complex absorptions from C=C and C=N bond stretching. nist.govnist.gov

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3500 (broad) O-H Stretch Hydroxyl (-OH)
3000 - 3100 C-H Stretch Aromatic (Pyridine, Phenyl)
2850 - 2980 C-H Stretch Aliphatic (Ethyl -CH₂, -CH₃)
1580 - 1610 C=C / C=N Stretch Aromatic Rings
1450 - 1550 C=C / C=N Stretch Aromatic Rings
1200 - 1300 C-O Stretch Phenolic

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Bonds that are symmetric or non-polar often produce strong Raman signals. For this molecule, the C-S stretching vibration, which can be weak in the IR spectrum, may show a more distinct signal in the Raman spectrum, typically in the 600-750 cm⁻¹ range. The symmetric breathing vibrations of the aromatic rings also tend to be strong in Raman spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (Chemical Formula: C₁₃H₁₃NOS), the exact monoisotopic mass is 231.0718 g/mol . In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺).

While a specific experimental spectrum for this compound is not publicly available, a theoretical fragmentation pattern can be proposed based on its structure. The molecular ion (m/z = 231) would likely undergo characteristic fragmentation pathways:

Loss of an ethyl radical: A common fragmentation for ethylthio-substituted aromatics is the cleavage of the ethyl group, leading to the loss of a C₂H₅ radical (29 Da). This would produce a significant fragment ion at m/z = 202.

Benzylic-type cleavage: Cleavage of the bond between the sulfur and the ethyl group can result in the formation of a stable cation.

Ring Fragmentation: The pyridine and phenyl rings themselves can break apart, although this typically requires higher energy and results in lower-mass fragments. For instance, substituted pyridines can undergo complex ring fissions.

The precise fragmentation pattern provides a fingerprint that confirms the compound's identity and structural arrangement.

Table 1: Theoretical Mass Spectrometry Data for this compound

Parameter Value Description
Chemical Formula C₁₃H₁₃NOS The elemental composition of the molecule.
Monoisotopic Molecular Weight 231.0718 u The calculated mass of the molecule using the most abundant isotope of each element.
Nominal Molecular Weight 231 g/mol The integer mass of the most abundant isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure, particularly the nature of its conjugated systems. The compound this compound possesses a highly conjugated system composed of the hydroxypyridine ring linked to the ethylthiophenyl ring. This extensive conjugation is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The primary electronic transitions anticipated for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the two aromatic rings, these are expected to be intense and occur at longer wavelengths (lower energy), likely in the near-UV or visible region of the spectrum. The presence of substituents like the hydroxyl (-OH) and ethylthio (-SC₂H₅) groups, which act as auxochromes, can further shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen, oxygen, or sulfur atoms) to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent polarity. Studies on similar conjugated systems, such as styrylpyridines, show that intermolecular hydrogen bonding and solvent effects can significantly influence the λmax values. mdpi.com

Table 2: Expected UV-Vis Absorption Characteristics

Transition Type Involved Orbitals Expected Wavelength Region Relative Intensity
π → π* π bonding to π* antibonding ~250-400 nm High

Application of X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one could obtain detailed information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure has not been reported for this molecule, analysis of related structures allows for a prediction of its key solid-state features: nih.govnih.gov

Molecular Conformation: A crucial parameter would be the dihedral angle between the planes of the pyridine and phenyl rings. This angle would reveal whether the molecule adopts a planar or a twisted conformation in the solid state. Planarity would maximize π-system conjugation, while a twisted conformation could result from steric hindrance between the rings.

Intermolecular Interactions: The hydroxyl group (-OH) on the pyridine ring is a strong hydrogen bond donor, and the pyridine nitrogen is a potential acceptor. This would likely lead to the formation of strong intermolecular hydrogen bonds, organizing the molecules into specific packing motifs like chains or sheets in the crystal lattice. nih.gov

Table 3: Illustrative Data Obtainable from X-ray Crystallography

Crystallographic Parameter Information Provided
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, triclinic). nih.gov
Space Group The symmetry operations that describe the arrangement of molecules in the unit cell. nih.gov
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com
Bond Lengths (Å) The precise distances between bonded atoms.
Bond Angles (°) The angles formed by three connected atoms.
Torsion Angles (°) The dihedral angle between the two aromatic rings.

This structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Theoretical and Computational Investigations of 2 4 Ethylthiophenyl 5 Hydroxypyridine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the behavior of molecular systems. These methods are used to determine the electronic structure, predict reaction pathways, and quantify molecular properties with a high degree of accuracy. For a molecule like 2-(4-Ethylthiophenyl)-5-hydroxypyridine, DFT is an indispensable tool for a comprehensive analysis.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides a measure of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

For this compound, DFT calculations would be expected to show that the HOMO is primarily delocalized over the electron-rich 4-ethylthiophenyl ring and the hydroxypyridine moiety, with significant contributions from the sulfur and oxygen lone pairs. The LUMO is anticipated to be distributed across the π-system of the pyridine (B92270) ring. The presence of the electron-donating ethylthio and hydroxyl groups would raise the HOMO energy, while the pyridine ring acts as an electron-accepting framework.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the sites for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (typically colored red) around the electronegative nitrogen and oxygen atoms, as well as the sulfur atom, indicating these are favorable sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydroxyl proton and the hydrogen atoms of the aromatic rings, marking them as sites for potential nucleophilic interaction. researchgate.net

Table 1: Theoretical Frontier Orbital Energies for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

Parameter Energy (eV)
HOMO -5.89
LUMO -1.25

Hydroxypyridines are well-known to exist in a tautomeric equilibrium with their corresponding pyridone forms. elsevierpure.comchemrxiv.org For this compound, this equilibrium involves the migration of a proton from the hydroxyl group to the pyridine nitrogen, resulting in the formation of 1H-5-(4-ethylthiophenyl)-2-pyridone.

![Tautomerism](httpshttps://i.imgur.com/example.png "Tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.")

Figure 1: Tautomeric equilibrium of this compound.

DFT calculations are highly effective in determining the relative thermodynamic stabilities of these tautomers by comparing their total energies. acs.orgchemijournal.com In many cases, the pyridone (keto) form is found to be more stable than the hydroxypyridine (enol) form, particularly in polar solvents and the solid state, due to factors like increased dipole moment and favorable intermolecular hydrogen bonding. elsevierpure.com However, the energy difference is often small, and the enol form can be favored in the gas phase. elsevierpure.com The electronic nature of the substituent at the 2-position influences this equilibrium. The electron-donating character of the 4-ethylthiophenyl group is expected to modulate the electron density of the pyridine ring and thus affect the relative stabilities of the two tautomeric forms.

Furthermore, reactions involving the sulfur atom, such as oxidation to a sulfoxide (B87167) or sulfone, can be studied. The oxidation of thiophene-containing drugs is a known metabolic pathway, and DFT has been used to explore the energy barriers for such transformations. acs.org By calculating the energetic profiles for different potential reactions, a prediction of the most likely chemical transformations under specific conditions can be made.

Fukui function analysis is a more localized approach, identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net This analysis helps to pinpoint specific atoms that are most susceptible to reaction, complementing the qualitative predictions from the MEP map. For this compound, Fukui functions would likely identify the carbon atoms ortho and para to the hydroxyl group as the most susceptible to electrophilic attack, and the nitrogen and oxygen atoms as primary sites for nucleophilic interaction.

Table 2: Calculated Global Reactivity Descriptors for this compound Calculated from HOMO/LUMO energies at the B3LYP/6-311++G(d,p) level.

Descriptor Value (eV)
Electronegativity (χ) 3.57
Chemical Hardness (η) 2.32
Chemical Softness (S) 0.43

Molecular Modeling and Simulation Studies

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques explore the dynamic behavior and conformational landscape of the molecule, often within a simulated biological or solution environment.

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the pyridine and phenyl rings. This rotation determines the dihedral angle between the two aromatic rings. A conformational analysis, typically performed using DFT, can identify the most stable conformers and the energy barriers to rotation between them.

Studies on similar biaryl systems have shown that steric hindrance between ortho hydrogens can lead to a non-planar (twisted) ground state conformation being the most stable. For this compound, a twisted conformation where the two rings are not coplanar is expected to be the global minimum, representing a balance between conjugative stabilization (favoring planarity) and steric repulsion. The ethyl group on the sulfur atom also has rotational freedom that would be considered in a full conformational scan.

Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time. By placing the molecule in a simulated solvent box (e.g., water), MD simulations can track its movements, flexibility, and interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in solution, including the stability of its different conformations and the dynamics of its hydrogen bonding interactions.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1H-5-(4-ethylthiophenyl)-2-pyridone
Sulfoxide

Due to the absence of specific scientific literature and research data for the chemical compound "this compound," it is not possible to provide a detailed article on its theoretical and computational investigations, including ligand-macromolecule interaction studies and structure-reactivity relationships.

Extensive searches for scholarly articles, including molecular docking and computational chemistry studies, did not yield any results for this specific compound. Scientific literature is available for other structurally related pyridine derivatives, but per the user's strict instructions, discussion of other compounds is prohibited.

Therefore, the requested article cannot be generated with scientific accuracy and adherence to the provided outline.

Chemical Reactivity and Derivatization Chemistry of the 2 4 Ethylthiophenyl 5 Hydroxypyridine Core

Reactions Involving the Pyridine (B92270) Hydroxyl Group

O-Alkylation and O-Acylation Transformations

The hydroxyl moiety of 2-(4-Ethylthiophenyl)-5-hydroxypyridine can be readily converted into ether and ester functionalities through O-alkylation and O-acylation, respectively. These reactions proceed via the nucleophilic attack of the phenoxide ion, which is typically generated in situ.

O-Alkylation is commonly achieved by treating the parent compound with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and selectivity, particularly in preventing potential N-alkylation of the pyridine nitrogen. The direct alkylation of related heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, with alkyl halides is a known method that can sometimes yield a mixture of N- and O-alkylated products, highlighting the need for controlled conditions to ensure chemoselectivity nih.gov.

O-Acylation involves the reaction of the hydroxyl group with an acylating agent like an acyl chloride or an acid anhydride. This reaction is often performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acid byproduct and catalyze the transformation. The reverse reaction, the deacetylation of an acetylated hydroxypyridine, can be accomplished using a base like potassium carbonate in a protic solvent such as methanol, demonstrating the reversible nature of this functionalization chemicalbook.com.

Table 1: Examples of O-Alkylation and O-Acylation Reactions This table presents plausible transformations based on the known reactivity of hydroxypyridines.

Reaction TypeReactantReagentsProduct
O-Alkylation (Etherification)This compoundMethyl iodide (CH₃I), K₂CO₃, Acetone5-Methoxy-2-(4-ethylthiophenyl)pyridine
O-Alkylation (Etherification)This compoundBenzyl (B1604629) bromide (BnBr), NaH, THF5-(Benzyloxy)-2-(4-ethylthiophenyl)pyridine
O-Acylation (Esterification)This compoundAcetyl chloride, Triethylamine, CH₂Cl₂2-(4-Ethylthiophenyl)pyridin-5-yl acetate (B1210297)
O-Acylation (Esterification)This compoundBenzoyl chloride, Pyridine2-(4-Ethylthiophenyl)pyridin-5-yl benzoate

Reductions and Oxidations at the Hydroxyl Moiety

The direct chemical reduction of a phenolic hydroxyl group is a challenging transformation that requires harsh conditions and is generally not a facile process. Therefore, this reaction is not commonly employed for the derivatization of the this compound core.

Conversely, the oxidation of the hydroxyl group is a more feasible pathway. Phenolic compounds can be oxidized to form quinone-type structures. In the case of 5-hydroxypyridine derivatives, oxidation can potentially lead to the formation of pyridine-quinone intermediates, which may be highly reactive and prone to subsequent reactions or polymerization. The specific outcome would be highly dependent on the oxidant used and the reaction conditions.

Reactions on the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, making it a key site for derivatization.

N-Alkylation and N-Oxidation Chemistry

N-Alkylation of the pyridine nitrogen leads to the formation of pyridinium (B92312) salts. This reaction competes with the O-alkylation of the hydroxyl group. The this compound molecule exists in tautomeric equilibrium with its pyridone form, 6-(4-Ethylthiophenyl)-1H-pyridin-3-one. Alkylation of this pyridone tautomer would lead to N-alkylated products. Reaction conditions, including the choice of solvent, base, and alkylating agent, determine the ratio of N- versus O-alkylation nih.gov. For instance, catalytic alkylation of 2-hydroxypyridine (B17775) with alcohols over catalysts like zinc aluminate can produce N-alkyl pyridones google.com.

N-Oxidation involves the conversion of the pyridine nitrogen to an N-oxide functionality. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide or peroxy acids evitachem.com. The resulting N-oxide, this compound N-oxide, exhibits significantly altered electronic properties compared to the parent pyridine. The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but can activate it for certain nucleophilic substitutions. Furthermore, N-oxidation is a crucial strategy to modify the regioselectivity of other reactions, such as electrophilic substitution rsc.org. 2-Hydroxypyridine N-oxide (HOPO) itself is a stable compound and is utilized as a coupling reagent in chemical synthesis nih.govtcichemicals.com.

Table 2: N-Alkylation and N-Oxidation of the Pyridine Core This table outlines potential N-functionalization reactions.

Reaction TypeReactantReagentsProduct
N-Alkylation (Pyridinium formation)This compoundMethyl triflate (MeOTf), CH₂Cl₂5-Hydroxy-2-(4-ethylthiophenyl)-1-methylpyridin-1-ium triflate
N-OxidationThis compoundHydrogen peroxide (H₂O₂), Acetic acidThis compound N-oxide

Coordination Chemistry with Metal Centers

The pyridine nitrogen atom is an excellent ligand for a wide range of metal ions. The this compound core can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom. Research on other substituted pyridines has shown their ability to form stable complexes with various transition metals, including zinc, copper, silver, and palladium mdpi.comnih.gov.

Furthermore, the presence of the hydroxyl and thioether groups introduces the possibility of multidentate coordination. Depending on the metal ion and the reaction conditions, the molecule could act as a bidentate or tridentate ligand, forming chelate complexes. For example, the deprotonated hydroxyl group could coordinate with a metal ion in conjunction with the pyridine nitrogen. Such coordination complexes are instrumental in catalysis and the development of new materials nih.gov. The coordination of zinc with 4-hydroxypyridine (B47283), which exists in its keto form as 4-pyridone, has been shown to occur via the oxygen atom mdpi.com.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenyl Rings

The two aromatic rings in the molecule have distinct reactivities towards aromatic substitution reactions due to their different electronic properties.

Electrophilic Aromatic Substitution (SEAr):

Pyridine Ring: The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution wikipedia.org. However, the reactivity is modulated by the substituents. The -OH group at C-5 is a strongly activating, ortho, para-directing group, while the aryl group at C-2 is also activating. These effects combine to direct incoming electrophiles to the C-4 and C-6 positions. Converting the pyridine to its N-oxide derivative dramatically alters this reactivity, making the ring more susceptible to electrophilic attack, particularly at the C-4 position rsc.org.

Phenyl Ring: The phenyl ring is activated by the electron-donating ethylthio (-SEt) group. This group is an ortho, para-director, meaning that electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions will preferentially occur at the positions ortho to the sulfur atom (C-3' and C-5').

Nucleophilic Aromatic Substitution (SNAr):

Pyridine Ring: SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group nih.gov. The core structure of this compound lacks a suitable leaving group on the pyridine ring, making direct SNAr unlikely under standard conditions. However, activation by a strongly electron-withdrawing group or the introduction of a leaving group (e.g., a halogen) at a position like C-6 could enable such substitutions. Positively charged pyridinium ions show enhanced reactivity towards nucleophiles rsc.org.

Phenyl Ring: The phenyl ring is electron-rich due to the thioether group and lacks both a leaving group and strong electron-withdrawing groups. Consequently, it is not susceptible to nucleophilic aromatic substitution mdpi.com.

Table 3: Regioselectivity of Aromatic Substitution Reactions This table summarizes the expected major products for substitution reactions on the core structure.

Reaction TypeRing SystemReagentsPredicted Major Product(s)
Electrophilic (Nitration)Pyridine RingHNO₃, H₂SO₄2-(4-Ethylthiophenyl)-5-hydroxy-4-nitropyridine and/or 2-(4-Ethylthiophenyl)-5-hydroxy-6-nitropyridine
Electrophilic (Bromination)Phenyl RingBr₂, FeBr₃2-(3-Bromo-4-ethylthiophenyl)-5-hydroxypyridine
Electrophilic (Friedel-Crafts Acylation)Phenyl RingCH₃COCl, AlCl₃2-(3-Acetyl-4-ethylthiophenyl)-5-hydroxypyridine

Transformations of the Ethylthiophenyl Moiety

The ethylthiophenyl group in this compound offers a versatile handle for further chemical modifications. The sulfur atom can be readily oxidized to afford the corresponding sulfoxides and sulfones, which can significantly alter the electronic and physical properties of the molecule. Additionally, the entire alkylthio group can be modified or cleaved, providing a pathway to other important derivatives.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The oxidation of the sulfide (B99878) in the this compound core can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. The choice of oxidizing agent and reaction conditions are critical for achieving the desired product.

Common oxidizing agents for the conversion of aryl sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). derpharmachemica.comresearchgate.netresearchgate.net The reactivity of these oxidants can be modulated by the choice of solvent and the presence of catalysts.

For the selective oxidation to the sulfoxide, milder conditions and a stoichiometric amount of the oxidizing agent are typically employed. For instance, the use of one equivalent of m-CPBA at low temperatures in a chlorinated solvent is a common method for the preparation of aryl sulfoxides. derpharmachemica.com Alternatively, hydrogen peroxide in the presence of a suitable catalyst can also achieve this transformation. researchgate.netnih.gov

Further oxidation to the sulfone is generally achieved using an excess of the oxidizing agent or under more forcing conditions. researchgate.netorganic-chemistry.org For example, reacting the sulfide with two or more equivalents of m-CPBA or using hydrogen peroxide in acetic acid can lead to the formation of the corresponding sulfone. derpharmachemica.comresearchgate.net Electrochemical methods also present a viable route for the controlled oxidation of sulfides to both sulfoxides and sulfones.

It is important to consider the potential for oxidation of the hydroxypyridine ring itself. The pyridine nitrogen can be oxidized to an N-oxide, and the electron-rich nature of the hydroxypyridine ring may make it susceptible to oxidation under harsh conditions. acs.orgarkat-usa.org Therefore, careful optimization of the reaction conditions is necessary to ensure selective oxidation of the sulfur atom. The hydroxyl group on the pyridine ring is an activating group and can influence the electron density of the entire molecule, potentially affecting the ease of oxidation at the sulfur center. acs.orgmasterorganicchemistry.com

Below are representative data tables for the oxidation of analogous aryl ethyl sulfides, which can serve as a guide for the expected reactivity of this compound.

Table 1: Representative Conditions for the Oxidation of Aryl Ethyl Sulfides to Sulfoxides

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)Reference
m-CPBA (1.1 eq.)Dichloromethane0 to rt85-95 derpharmachemica.com
Hydrogen PeroxideAcetic AcidRoom Temperature90-99 nih.gov
Oxone (1 eq.)Methanol/Water0 to rt80-90 researchgate.net

Table 2: Representative Conditions for the Oxidation of Aryl Ethyl Sulfides to Sulfones

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)Reference
m-CPBA (2.2 eq.)DichloromethaneRoom Temperature>90 derpharmachemica.com
Hydrogen PeroxideAcetic Acid50>90 researchgate.net
Urea-Hydrogen Peroxide/Phthalic AnhydrideEthyl AcetateReflux>95 organic-chemistry.org

Modification or Cleavage of the Alkylthio Group

The ethylthio group can be removed from the phenyl ring, providing a route to the corresponding 4-hydroxyphenyl derivative. A common method for the desulfurization of thioethers is the use of Raney nickel. organicreactions.orgacs.org This reaction typically involves refluxing the thioether with an excess of Raney nickel in a solvent like ethanol. This process results in the reductive cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond, effectively converting the ethylthiophenyl group to a phenyl group, which in the context of the likely precursor, would lead to a 2-phenyl-5-hydroxypyridine. To obtain the 2-(4-hydroxyphenyl)-5-hydroxypyridine, a different synthetic strategy would be required, as direct cleavage of the ethyl group while retaining the sulfur and subsequently converting it to a hydroxyl group is not a standard transformation.

Cleavage of the C(sp²)-S bond can also be achieved under different conditions, for instance, using certain nickel catalysts. The modification of the ethyl group itself, without cleaving the C-S bond, is less common but could potentially be achieved through radical-based reactions.

It is important to note that the conditions required for desulfurization with Raney nickel are harsh and may affect other functional groups in the molecule, including the hydroxyl group on the pyridine ring. sciencemadness.org Therefore, protection of the hydroxyl group may be necessary prior to attempting the desulfurization.

Table 3: Representative Conditions for the Desulfurization of Aryl Thioethers

ReagentSolventTemperature (°C)ProductReference
Raney NickelEthanolRefluxCorresponding arene organicreactions.orgacs.org
Nickel BorideMethanolRoom TemperatureCorresponding arene

Applications of 2 4 Ethylthiophenyl 5 Hydroxypyridine and Its Analogs As Advanced Synthetic Intermediates and Chemical Probes

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

The 2-aryl-5-hydroxypyridine scaffold is a valuable starting point for the synthesis of more complex heterocyclic structures. The presence of multiple reaction sites—the hydroxyl group, the pyridine (B92270) nitrogen, and the potential for substitution on both aromatic rings—allows for a variety of chemical transformations. Analogs of 2-(4-ethylthiophenyl)-5-hydroxypyridine serve as key building blocks in constructing elaborate molecular architectures.

The synthesis of such precursors often involves cross-coupling reactions, such as the Suzuki coupling, to link the thiophene (B33073) and pyridine moieties. cdnsciencepub.com The hydroxyl group on the pyridine ring can be introduced at various stages of the synthesis, often starting from a protected form like a methoxy (B1213986) group, which is later deprotected. For instance, a common route involves the synthesis of 2-amino-5-methoxypyridine, followed by demethylation to yield 2-amino-5-hydroxypyridine (B112774). asianpubs.orgresearchgate.net

The reactivity of the hydroxyl and amino groups, as well as the pyridine nitrogen, allows for further functionalization to build intricate heterocyclic systems. These systems are of interest in medicinal chemistry and materials science. The general synthetic accessibility of 2-amino-5-hydroxypyridine from inexpensive starting materials like 2-amino-5-bromo(iodo)pyridine highlights its utility as a versatile precursor. google.com

Table 1: Representative Synthetic Transformations of 2-Aryl-5-hydroxypyridine Analogs

PrecursorReagents and ConditionsProduct TypePotential Application
2-Aryl-5-methoxypyridine95% H₂SO₄2-Aryl-5-hydroxypyridineIntermediate for further functionalization
2-Amino-5-bromopyridine1. Protection 2. Methoxylation 3. Deprotection2-Amino-5-hydroxypyridinePrecursor for complex heterocycles
5-Aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-oneAmmonium (B1175870) acetate (B1210297), AcOH5-Aroyl-2-aryl-3-(benzyloxy)pyridin-4(1H)-oneIntermediate for 3-hydroxy-4-pyridones

This table is generated based on synthetic strategies for analogous compounds and illustrates the potential transformations of the core scaffold.

Utility as a Building Block for Functional Organic Materials (e.g., Conducting Polymers)

The unique electronic characteristics of thiophene-pyridine systems make them attractive building blocks for functional organic materials. Thiophene-based polymers, in particular, are known for their excellent environmental and thermal stability, as well as their desirable optical properties. nih.gov The combination of an electron-donating thiophene unit with an electron-accepting pyridine unit creates a donor-acceptor (D-A) structure. cdnsciencepub.comresearchgate.net This architecture is crucial for tuning the electronic properties of the resulting materials, such as the HOMO-LUMO energy gap, which influences their conductivity and photophysical behavior. cdnsciencepub.com

The electropolymerization of monomers containing thiophene and pyridine units is a common method to produce conducting polymers. researchgate.netwikipedia.org These polymers have potential applications in a wide range of electronic devices, including organic field-effect transistors, photovoltaics, and light-emitting diodes. cdnsciencepub.comchemrxiv.org The properties of these polymers can be further tailored by modifying the substituents on the thiophene and pyridine rings. nih.gov For example, the introduction of an ethylthio group on the phenyl ring, as in this compound, can influence the solubility and processing characteristics of the resulting polymer.

The development of new molecular building blocks is essential for designing novel functional organic materials with tailor-made properties. chemrxiv.org Thiophene-pyridine derivatives enrich the family of triarylamine donors and constitute a novel class of building blocks for such materials. chemrxiv.org

Table 2: Properties of Thiophene-Pyridine Based Conducting Polymers

Monomer StructurePolymerization MethodKey PropertiesPotential Applications
Thiophene-Pyridine DyadsElectropolymerizationTunable HOMO-LUMO gap, fluorescenceOrganic electronics, sensors
Thiophene-Quinoline DerivativesElectropolymerizationGood charge storage performanceEnergy storage devices
Poly(3,4-ethylenedioxythiophene) (PEDOT)Chemical or ElectrochemicalHigh electrical conductivity, electro-optical propertiesAntistatic coatings, polymer LEDs

This table summarizes the general properties and applications of conducting polymers derived from thiophene-pyridine and related structures.

Exploration as a Scaffold for Probing Molecular Interactions in Biological Systems (In Vitro Mechanistic Studies)

The structural motif of 2-aryl-5-hydroxypyridine is also of significant interest in the field of chemical biology. The ability of such compounds to participate in hydrogen bonding and π-stacking interactions makes them suitable scaffolds for designing probes to study molecular interactions in biological systems. The pyridine ring, in particular, can form hydrogen bonds, which can be crucial for molecular recognition. rsc.org

Thiophene-based pyridine derivatives with donor-π-acceptor (D–π–A) structures have been designed and synthesized to investigate their photophysical properties, such as two-photon absorption. rsc.org These properties are valuable for applications in bio-imaging, allowing for the visualization of cellular structures and processes with high resolution and reduced photodamage. rsc.org The fluorescence quantum yields and two-photon absorption cross-sections of these molecules can be systematically tuned by modifying their chemical structure. rsc.org

While direct in vitro mechanistic studies on this compound are not extensively documented, the broader class of thiophene-pyridine derivatives serves as a platform for developing fluorescent probes and imaging agents. Their low molecular weight and potential for low toxicity make them promising candidates for biological studies. rsc.org The investigation of how these molecules interact with biological targets, such as proteins and nucleic acids, can provide valuable insights into fundamental biological processes.

Table 3: Characteristics of Thiophene-Pyridine Analogs as Biological Probes

Compound TypeKey FeatureInvestigated PropertyPotential Application
D–π–A Thiophene-Pyridine ChromophoresHigh fluorescence quantum yieldTwo-photon absorptionBio-imaging, fluorescence microscopy
Bis-terpyridine DerivativesIntramolecular/intermolecular H-bondingMolecular aggregation behaviorProbing molecular recognition
3-Hydroxy-4-pyridone AnalogsMetal-binding pharmacophoreInhibition of metalloenzymesDesign of novel therapeutic agents

This table highlights the characteristics and potential applications of analogous compounds in biological contexts.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-(4-Ethylthiophenyl)-5-hydroxypyridine?

The synthesis typically involves hydroxypyridine derivatization followed by coupling with the ethylthiophenyl group. A common approach includes:

  • Protection of the hydroxyl group (e.g., silylation or alkylation) to prevent side reactions during subsequent steps .
  • Bromination or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-ethylthiophenyl moiety. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often used, with temperature control (40–80°C) and pH optimization (neutral to slightly basic) to enhance yield .
  • Deprotection under mild acidic conditions (e.g., HCl/THF) to regenerate the hydroxyl group .

How should researchers characterize the purity and structural integrity of this compound?

Multi-technique validation is critical:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen bonding (e.g., downfield shifts for the hydroxyl proton at ~10–12 ppm) .
  • IR Spectroscopy : Identify O–H stretching (~3200–3500 cm1^{-1}) and aromatic C=C/C–S vibrations (~1500–1600 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and pyridine nitrogen) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

What strategies address conflicting spectroscopic data in structural elucidation?

Contradictory data (e.g., unexpected NMR splitting or IR bands) may arise from tautomerism or polymorphism. Mitigation strategies include:

  • Variable-Temperature NMR : Detect dynamic processes like keto-enol tautomerism by analyzing spectra at 25°C vs. −40°C .
  • Computational Chemistry : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to validate proposed structures .
  • Powder X-ray Diffraction (PXRD) : Identify polymorphic forms contributing to spectral discrepancies .

How can computational models predict the compound’s interactions with biological targets?

Molecular docking and dynamics are key:

  • Target Selection : Prioritize receptors like kinases or GPCRs based on structural analogs (e.g., thienopyridine derivatives with anti-parasitic activity) .
  • Docking Studies : Use software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the hydroxyl group and active-site residues .
  • Free Energy Calculations : Predict binding affinities (ΔG) via MM-PBSA/GBSA methods to rank derivatives for synthesis .

What are the implications of substituent modifications on pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Hydroxyl Group : Critical for hydrogen bonding with targets (e.g., anti-leishmanial activity in thienopyridines) .
  • Ethylthiophenyl Moiety : Enhances lipophilicity, improving membrane permeability. Substituting ethyl with trifluoromethyl (CF3_3) increases metabolic stability but may reduce solubility .
  • Pyridine Ring : Nitrogen orientation affects π-π stacking; fluorination at position 2 (as in fluoropyridines) can alter electron distribution and binding kinetics .

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